molecular formula C12H10FNO B059471 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole CAS No. 1261268-98-7

5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole

Cat. No.: B059471
CAS No.: 1261268-98-7
M. Wt: 203.21 g/mol
InChI Key: RVYYLAZPTRVBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The presence of the fluoro and trifluoromethyl groups in this compound enhances its chemical stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-3-(trifluoromethyl)aniline.

    Formation of Tetrazole Ring: The aniline derivative is then reacted with sodium azide and a suitable catalyst under controlled conditions to form the tetrazole ring. This reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in reactors with precise control over temperature, pressure, and reaction time.

    Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards.

    Quality Control: Rigorous quality control measures are implemented to verify the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenyl isocyanate: Another compound containing the trifluoromethyl group, used in the synthesis of various organic molecules.

    2-Fluoro-5-(trifluoromethyl)aniline: A related compound with similar structural features, used as an intermediate in organic synthesis.

    3-(Trifluoromethyl)pyrazole: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.

Uniqueness

5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole is unique due to its combination of the tetrazole ring with fluoro and trifluoromethyl groups, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

[6-(2-fluorophenyl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYYLAZPTRVBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647018
Record name [6-(2-Fluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261268-98-7
Record name [6-(2-Fluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.